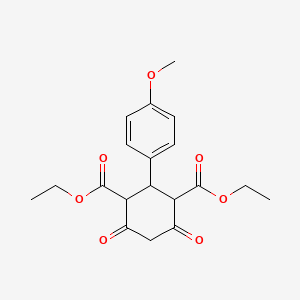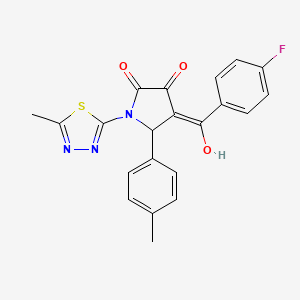![molecular formula C18H21N3O2S B5289373 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5289373.png)
2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as PNU-22394 and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of PNU-22394 involves its ability to inhibit the activity of protein kinase C (PKC) and block the activation of N-methyl-D-aspartate (NMDA) receptors. PKC is an enzyme that is involved in a wide range of cellular processes, including cell growth, differentiation, and survival. Inhibition of PKC activity has been shown to have therapeutic potential in the treatment of various neurological disorders. NMDA receptors are a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. Blockade of NMDA receptor activation has been shown to have therapeutic potential in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
PNU-22394 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit PKC activity in a dose-dependent manner, with an IC50 value of approximately 0.3 μM. It has also been shown to block the activation of NMDA receptors in a dose-dependent manner, with an IC50 value of approximately 0.5 μM. In addition, PNU-22394 has been found to have antioxidant properties and to protect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PNU-22394 in lab experiments is its well-defined mechanism of action. This makes it a useful tool for studying the role of PKC and NMDA receptors in various biological processes. However, one of the limitations of using PNU-22394 in lab experiments is its relatively low potency compared to other PKC inhibitors and NMDA receptor antagonists. This can make it difficult to achieve the desired effects at low concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on PNU-22394. One direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a tool for studying the role of PKC and NMDA receptors in various biological processes. Additionally, further research could be done to optimize the synthesis method of PNU-22394 and to improve its potency and selectivity.
Méthodes De Synthèse
The synthesis of PNU-22394 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2-bromo-1-pyrrolidine with 2-pyridinylboronic acid in the presence of a palladium catalyst to form 2-(2-pyridinyl)-1-pyrrolidine. The next step involves the reaction of this intermediate with p-toluenesulfonyl chloride in the presence of a base to form 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1-pyrrolidine. The final step involves the reaction of this intermediate with tetrahydroisoquinoline in the presence of a base to form 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline (PNU-22394).
Applications De Recherche Scientifique
PNU-22394 has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of protein kinase C (PKC) and the ability to block the activation of N-methyl-D-aspartate (NMDA) receptors. These effects make PNU-22394 a potential candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-24(23,20-13-10-15-6-1-2-7-16(15)14-20)21-12-5-9-18(21)17-8-3-4-11-19-17/h1-4,6-8,11,18H,5,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGVKBOGVCACHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B5289291.png)
![6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline](/img/structure/B5289294.png)
![N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5289302.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5289309.png)

![1,4,6-trimethyl-3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5289318.png)
![3-(allylthio)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289330.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[(pyridin-3-yloxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B5289331.png)
![7-(2,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5289335.png)

![1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5289367.png)
![7-[2-(dimethylamino)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5289369.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5289370.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5289391.png)
